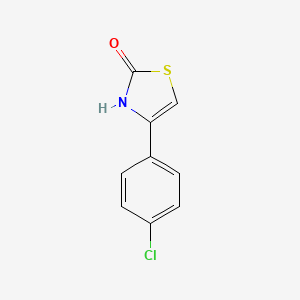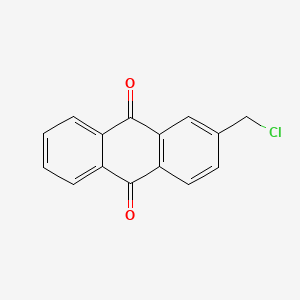
4-(4-Chlorophenyl)-2-hydroxythiazole
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-hydroxythiazole: is a heterocyclic organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a hydroxyl group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications . The presence of the 4-chlorophenyl group enhances the compound’s reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-hydroxythiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 2-position of the thiazole ring . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Chlorophenyl)-2-hydroxythiazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiazole ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Oxidation: Formation of 4-(4-chlorophenyl)-2-thiazolone or 4-(4-chlorophenyl)-2-thiazolecarboxylic acid.
Reduction: Formation of 4-(4-chlorophenyl)-2-thiazole.
Substitution: Formation of 4-(substituted phenyl)-2-hydroxythiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(4-Chlorophenyl)-2-hydroxythiazole is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. It is studied for its ability to inhibit specific enzymes and pathways in microbial and cancer cells .
Industry: In the agrochemical industry, this compound is used in the development of pesticides and herbicides. Its derivatives are explored for their efficacy in protecting crops from pests and diseases .
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxythiazole involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. In microbial cells, it disrupts essential metabolic pathways, leading to cell death . In cancer cells, it may induce apoptosis by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Bromophenyl)-2-hydroxythiazole
- 4-(4-Methylphenyl)-2-hydroxythiazole
- 4-(4-Nitrophenyl)-2-hydroxythiazole
Comparison: 4-(4-Chlorophenyl)-2-hydroxythiazole is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. The bromine analog may exhibit similar reactivity but with different steric and electronic effects. The methyl and nitro analogs have distinct properties that influence their chemical behavior and biological activities .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODFWCAVOQHJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288393 | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-98-2 | |
| Record name | 2103-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)-2-hydroxythiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1347214.png)

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)







![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)

